molecular formula C11H8F3NO B13557340 4-Quinolinemethanol, alpha-(trifluoromethyl)-

4-Quinolinemethanol, alpha-(trifluoromethyl)-

Cat. No.: B13557340
M. Wt: 227.18 g/mol
InChI Key: VJFHRODGSXNXNH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-ol is a fluorinated organic compound that features a quinoline ring attached to a trifluoromethyl group via an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with trifluoroacetaldehyde. One common method includes the use of a Grignard reagent, where quinoline is reacted with trifluoroacetaldehyde in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products:

    Oxidation: 2,2,2-Trifluoro-1-(quinolin-4-yl)ethanone.

    Reduction: Various alcohol and ether derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-one

Uniqueness: 2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-ol stands out due to its unique combination of a quinoline ring and a trifluoromethyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-quinolin-4-ylethanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-6-15-9-4-2-1-3-7(8)9/h1-6,10,16H

InChI Key

VJFHRODGSXNXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C(F)(F)F)O

Origin of Product

United States

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